
2-(Diethoxymethyl)furan
Übersicht
Beschreibung
2-(Diethoxymethyl)furan, also known as furfural diethyl acetal, is an organic compound with the molecular formula C9H14O3. It is a derivative of furan, characterized by the presence of a diethoxymethyl group attached to the furan ring. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in organic solvents such as ethanol and acetone .
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)furan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Target of Action
It is known that this compound is often used as a starting material or intermediate in the synthesis of other organic compounds .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with various reactants under specific conditions to form desired products .
Biochemical Pathways
It’s known that it plays a role in the synthesis of various organic compounds .
Pharmacokinetics
It is soluble in organic solvents such as ethanol and acetone .
Result of Action
The molecular and cellular effects of 2-(Diethoxymethyl)furan’s action are largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents like ethanol and acetone suggests that the presence of these solvents can impact its reactivity . Additionally, its stability under normal conditions indicates that extreme temperatures or pressures might alter its behavior .
Biochemische Analyse
Biochemical Properties
Furan derivatives are known to play roles in various biochemical reactions .
Cellular Effects
Furan derivatives have been found to have effects on various types of cells and cellular processes . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Diethoxymethyl)furan at different dosages in animal models have not been extensively studied. Furan derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors and may affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
2-(Diethoxymethyl)furan can be synthesized through various methods. One common synthetic route involves the reductive etherification of furfural with ethanol in the presence of a catalyst. For instance, a continuous flow process using palladium on carbon (Pd/C) as a catalyst and trifluoroacetic acid as a co-catalyst has been reported . The reaction conditions typically include moderate temperatures and hydrogen pressure to facilitate the formation of the desired product.
Industrial production methods often involve the condensation of furfural with ethanol under acidic conditions. This process can be carried out in batch or continuous flow reactors, depending on the scale of production .
Analyse Chemischer Reaktionen
2-(Diethoxymethyl)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form furfural or other oxidized derivatives.
Reduction: Reduction of this compound can yield furfuryl alcohol or other reduced products.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furans.
Vergleich Mit ähnlichen Verbindungen
2-(Diethoxymethyl)furan can be compared with other similar compounds, such as furfural and furfuryl alcohol. While all these compounds share a furan ring structure, they differ in their functional groups and chemical properties:
Furfural: A precursor to this compound, furfural is an aldehyde with the formula C5H4O2.
Furfuryl Alcohol: This compound is obtained by the reduction of furfural and is used in the manufacture of foundry resins and as a solvent.
The uniqueness of this compound lies in its diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-(diethoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEILDMUKBMYIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864418 | |
| Record name | Furan, 2-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13529-27-6 | |
| Record name | 2-Furaldehyde, diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13529-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfural diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(diethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furaldehyde-diethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURAL DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B3GME3IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(diethoxymethyl)furan form during the catalytic conversion of furfural, and what does this tell us about its reactivity?
A1: The research on Ni-Mg/Al mixed oxide catalysts for furfural conversion [] indicates that this compound (FDA) is generated through the nucleophilic addition of ethanol to furfural or furfuryl alcohol. This suggests that the aldehyde group in furfural and the hydroxyl group in furfuryl alcohol are susceptible to nucleophilic attack by ethanol, leading to the formation of the acetal, FDA. The study further notes that FDA can be subsequently converted to difurfuryl ether (DFE) and tetrahydrofurfuryl ethyl ether (TFEE). This highlights the reactivity of the acetal group in FDA under the reaction conditions employed.
Q2: Does the presence of this compound in Hibiscus sabdariffa extract provide any insights into its potential biological activity?
A2: While the study on Hibiscus sabdariffa extract [] identifies this compound through GC-MS analysis, it primarily focuses on the neuroprotective and anti-aging properties of the overall extract. The study does not directly investigate the biological activity of this compound itself. Therefore, we cannot draw specific conclusions about its individual bioactivity based on this research. Further investigation is needed to determine if this compound contributes to the observed effects of the Hibiscus sabdariffa extract and to elucidate its potential mechanisms of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



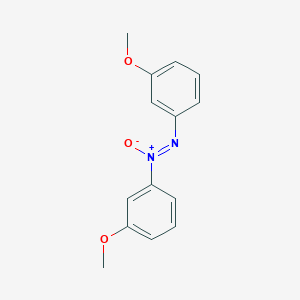
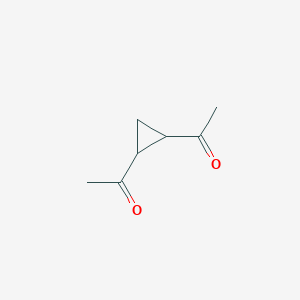
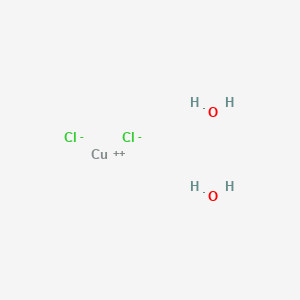
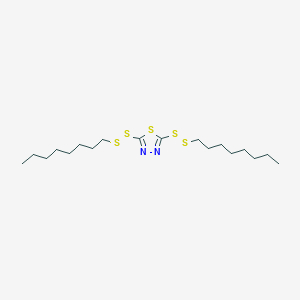



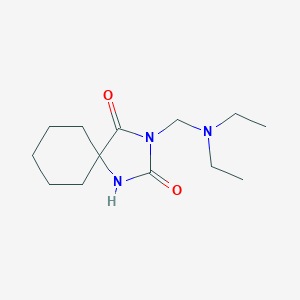
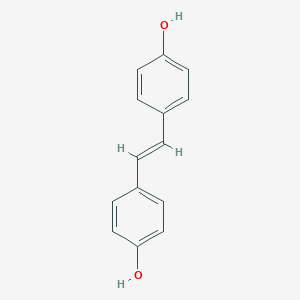
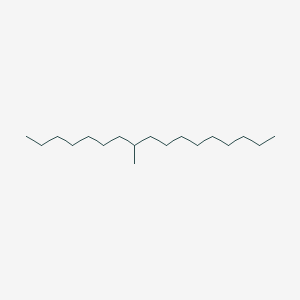

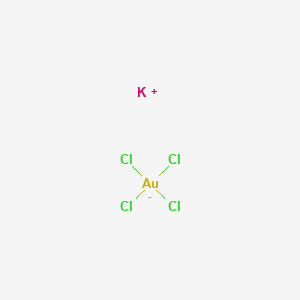
![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)
